molecular formula C12H16ClNO2 B2442910 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride CAS No. 1955506-03-2

8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

Cat. No. B2442910
CAS RN: 1955506-03-2
M. Wt: 241.72
InChI Key: VOKGGBUFYPWQDG-UHFFFAOYSA-N
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Description

The compound is a derivative of aminomethyl group and carboxylic acid. An aminomethyl group is a monovalent functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH2 . The carboxylic acid part suggests the compound may have acidic properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Additionally, methods for producing similar compounds like gabapentin from its hydrochloric salt in an anhydrous medium have been reported .


Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can react with acid chlorides to form amides . Amino acids, which also contain amine and carboxylic acid groups, can act as both acids and bases .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including those derived from biomass, have been studied for their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of inhibition can aid in metabolic engineering to improve microbial tolerance and industrial performance (Jarboe et al., 2013).

Spin Label Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC has been used to study peptides' backbone dynamics and secondary structure, offering insights into peptide-protein and peptide-nucleic acid interactions. Such studies highlight the potential of specific amino acid derivatives in biomedical research (Schreier et al., 2012).

Biomass Conversion to Furan Derivatives

Research on converting plant biomass into furan derivatives, including various carboxylic acids, emphasizes the role of these compounds in producing sustainable polymers, fuels, and chemicals. This demonstrates the environmental and industrial importance of carboxylic acid derivatives (Chernyshev et al., 2017).

Organic Acids in Stimulation and Acidizing Operations

Studies have explored the use of organic acids, including formic, acetic, citric, and lactic acids, for removing formation damage in oil and gas operations. This highlights the utility of carboxylic acids in industrial applications beyond their biochemical roles (Alhamad et al., 2020).

Future Directions

The future research directions would depend on the specific properties and potential applications of this compound. Similar compounds have found use in diverse scientific research applications .

properties

IUPAC Name

8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10;/h4-6,10H,1-3,7,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKGGBUFYPWQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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